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Compound Name: GLPG0492 (R enantiomer)

Cat. No.: B1139346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GLPG0492 is a non-steroidal, selective androgen receptor modulator (SARM) that has

demonstrated significant potential in preclinical models for the treatment of muscle wasting

conditions. As a partial agonist of the androgen receptor (AR), GLPG0492 exhibits tissue-

selective anabolic activity in muscle and bone, with a favorable safety profile characterized by

reduced androgenic effects on reproductive tissues. This technical guide provides a

comprehensive overview of the pharmacological profile of GLPG0492, including its binding and

functional characteristics, pharmacokinetic properties, and mechanism of action, based on

currently available data.

Binding and Functional Activity
GLPG0492 is a potent and selective ligand for the androgen receptor. In vitro studies have

demonstrated its high binding affinity and functional activity.

Binding Affinity and Selectivity
GLPG0492 exhibits a high affinity for the androgen receptor, with a reported potency of 12 nM.

A key characteristic of GLPG0492 is its remarkable selectivity for the androgen receptor over

other steroid hormone receptors. Binding assays have shown a greater than 500-fold selectivity

for the AR compared to other members of the steroid receptor family.
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Receptor
Binding Affinity (Ki or
IC50)

Selectivity vs. AR

Androgen Receptor (AR) 12 nM (potency) -

Other Steroid Receptors >500-fold lower affinity >500x

Note: Specific Ki or IC50 values for other steroid receptors are not publicly available at this

time.

Functional Activity
In cell-based assays, GLPG0492 behaves as a partial agonist of the androgen receptor. This

partial agonism is crucial to its tissue-selective effects, leading to anabolic activity in muscle

tissue while having minimal androgenic effects on tissues such as the prostate.

Experimental Protocols
Radioligand Binding Assay (General Protocol)
Competitive binding assays are utilized to determine the binding affinity of GLPG0492 for the

androgen receptor. A general protocol for such an assay is as follows:

Preparation of Receptor Source: Cytosolic extracts containing the androgen receptor are

prepared from target tissues, such as the hamster prostate.

Incubation: A constant concentration of a radiolabeled androgen, such as [3H]DHT, is

incubated with the receptor preparation in the presence of varying concentrations of the

unlabeled test compound (GLPG0492).

Separation: The bound and free radioligand are separated using methods like filtration or

dextran-coated charcoal.

Quantification: The amount of bound radioactivity is measured using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined. The Ki value can then be calculated using
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the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay (General
Protocol)
Reporter gene assays are employed to assess the functional activity of GLPG0492 as an AR

agonist or antagonist.

Cell Culture and Transfection: A suitable cell line (e.g., COS-1 or VCaP) is transiently or

stably transfected with two plasmids:

An AR expression vector.

A reporter vector containing an androgen response element (ARE) driving the expression

of a reporter gene (e.g., firefly luciferase).

Treatment: The transfected cells are treated with varying concentrations of GLPG0492, a

known AR agonist (e.g., R1881) as a positive control, and a vehicle control.

Cell Lysis and Luciferase Assay: After a defined incubation period (e.g., 24 hours), the cells

are lysed, and the luciferase activity in the cell lysate is measured using a luminometer

following the addition of a luciferase substrate.

Data Analysis: The fold induction of luciferase activity relative to the vehicle control is

calculated to determine the agonistic activity and EC50 of the compound.
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Experimental workflow for the hindlimb immobilization mouse model.

Mouse Hindlimb Immobilization Model
This in vivo model is used to evaluate the efficacy of GLPG0492 in preventing disuse-induced

muscle atrophy.[1][2]

Animals: Male BALB/c mice are typically used.

Immobilization: One hindlimb is immobilized in a plantar-flexed position using a plaster cast.

The contralateral limb serves as a control.[1]

Treatment: Animals are treated daily with subcutaneous injections of GLPG0492 (at doses of

0.3, 3, and 10 mg/kg/day), testosterone propionate (TP) as a positive control, or vehicle.[1]

Duration: The immobilization and treatment period is typically 7 days.[1]

Endpoint Analysis: After 7 days, animals are sacrificed, and the gastrocnemius and tibialis

anterior muscles from both the immobilized and contralateral limbs are excised, weighed,

and processed for histological and gene expression analysis.[1]

Pharmacokinetics

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1139346?utm_src=pdf-body-img
https://www.researchgate.net/figure/GLPG0492-reversed-immobilization-induced-muscle-atrophy-in-a-dose-dependent-manner_fig1_265342291
https://www.researchgate.net/publication/24254002_A_novel_hindlimb_immobilization_procedure_for_studying_muscle_atrophy_and_recovery_in_mice
https://www.researchgate.net/figure/GLPG0492-reversed-immobilization-induced-muscle-atrophy-in-a-dose-dependent-manner_fig1_265342291
https://www.researchgate.net/figure/GLPG0492-reversed-immobilization-induced-muscle-atrophy-in-a-dose-dependent-manner_fig1_265342291
https://www.researchgate.net/figure/GLPG0492-reversed-immobilization-induced-muscle-atrophy-in-a-dose-dependent-manner_fig1_265342291
https://www.researchgate.net/figure/GLPG0492-reversed-immobilization-induced-muscle-atrophy-in-a-dose-dependent-manner_fig1_265342291
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139346?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical pharmacokinetic data for GLPG0492 have been primarily generated in mice.

Species
Dose
(mg/kg/da
y)

Administr
ation

Cmax
(ng/mL)

Tmax (h)
AUC
(ng·h/mL)

t1/2 (h)

Mouse 0.3
Subcutane

ous
100 ± 11 - - -

Mouse 3
Subcutane

ous
1140 ± 129 - - -

Mouse 10
Subcutane

ous
4016 ± 514 - - -

Data represents plasma exposure at steady state (Day 7). Cmax, Tmax, AUC, and half-life

(t1/2) data from single-dose or other preclinical species are not currently publicly available.

Mechanism of Action
GLPG0492 exerts its anabolic effects on muscle through its interaction with the androgen

receptor and the subsequent modulation of downstream signaling pathways that regulate

muscle mass.

Androgen Receptor Signaling
Upon binding to the androgen receptor in the cytoplasm, GLPG0492 induces a conformational

change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the AR-

GLPG0492 complex binds to androgen response elements (AREs) on the DNA, initiating the

transcription of target genes involved in muscle protein synthesis and other anabolic

processes.

Modulation of Anabolic and Catabolic Pathways
GLPG0492 has been shown to negatively interfere with major signaling pathways that control

muscle mass homeostasis. Gene expression studies in the hindlimb immobilization model

revealed that GLPG0492 treatment leads to:
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Inhibition of Catabolic Gene Expression:

A significant reduction in the expression of the muscle-specific E3 ubiquitin ligase, MuRF1

(Muscle RING Finger 1). MuRF1 is a key player in muscle protein degradation.

Attenuation of the induction of FoxO1 (Forkhead box protein O1), a transcription factor

that upregulates atrogenes like MuRF1.

Modulation of Myogenic and Inflammatory Genes:

Downregulation of myogenin, a myogenic regulatory factor.

Upregulation of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-

alpha), a master regulator of mitochondrial biogenesis and function.

The inhibition of MurF1 expression suggests that GLPG0492 helps to preserve muscle mass

by slowing down protein catabolism. The potential involvement of the NF-κB signaling pathway

in mediating this effect has been proposed, as androgens are known to negatively interfere with

NF-κB signaling.
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Proposed mechanism of action of GLPG0492 in skeletal muscle.
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Conclusion
GLPG0492 is a potent and selective non-steroidal SARM with a clear anabolic effect on

skeletal muscle demonstrated in preclinical models of muscle wasting. Its mechanism of action

is driven by its partial agonism of the androgen receptor, leading to the modulation of key

genes involved in muscle protein synthesis and degradation. The favorable pharmacological

profile of GLPG0492, characterized by its tissue selectivity, supports its potential as a

therapeutic agent for conditions associated with muscle atrophy. Further clinical investigation is

warranted to fully elucidate its efficacy and safety in human populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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